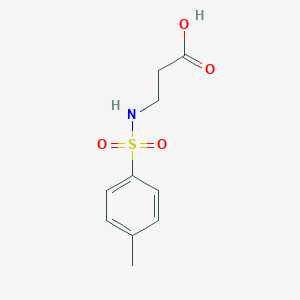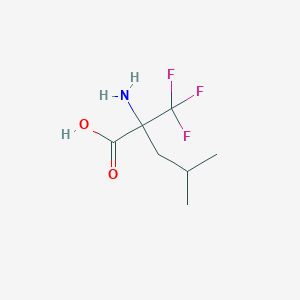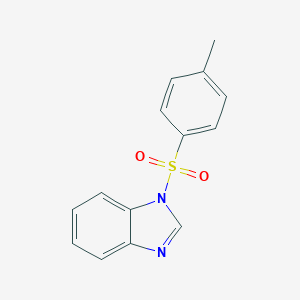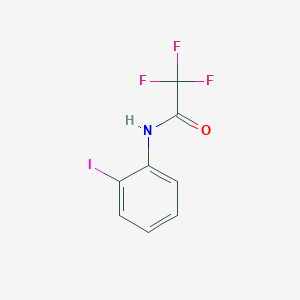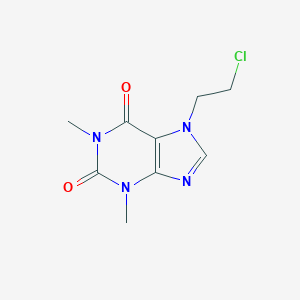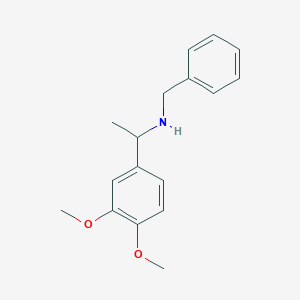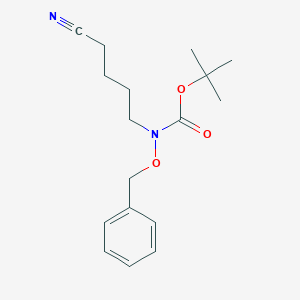
tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Vue d'ensemble
Description
“tert-Butyl benzyloxy(4-cyanobutyl)carbamate” is a protected hydroxylamine, and it is an N-alkyl-N-benzyloxy carbamate . The molecular formula is C17H24N2O3 .
Synthesis Analysis
The synthesis of “tert-Butyl benzyloxy(4-cyanobutyl)carbamate” involves a C-N cross-coupling reaction with fluorescein ditriflate . The reaction is facilitated by sodium hydride and sodium iodide in dimethylformamide .
Molecular Structure Analysis
The molecular structure of “tert-Butyl benzyloxy(4-cyanobutyl)carbamate” consists of 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
The compound participates in C-N cross coupling reactions with fluorescein ditriflate . It also undergoes intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 451.5±38.0 °C at 760 mmHg, and a flash point of 226.9±26.8 °C . It has 5 H bond acceptors, 0 H bond donors, 10 freely rotating bonds, and a polar surface area of 63 Ų .
Applications De Recherche Scientifique
Enantioselective Synthesis
Enantioselective Synthesis of Nucleotides : The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial for studies in genetics and molecular biology (Ober et al., 2004).
Synthesis of CCR2 Antagonists : It serves as an essential intermediate in the efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a critical component for potent CCR2 antagonists (Campbell et al., 2009).
Material Science and Polymer Chemistry
Development of New Antioxidants : The compound is instrumental in the synthesis of novel monomeric antioxidants containing hindered phenol, which are significant for polymer chemistry and material stabilization (Pan et al., 1998).
Polymerizable Antioxidants : It has applications in creating polymerizable antioxidants that demonstrate efficacy in protecting materials like polypropylene against thermal oxidation (Pan et al., 1998).
Chemical Transformations
Chemoselective Transformations : The tert-Butyl carbamate derivatives, including tert-Butyl benzyloxy(4-cyanobutyl)carbamate, are studied for their ability to undergo chemoselective transformations, which are valuable in organic synthesis (Sakaitani & Ohfune, 1990).
Synthesis of Glycoconjugates : The compound is used in glycosylative transcarbamylation, leading to the production of 2-deoxy-2-amino sugar carbamates, crucial in the synthesis of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Deprotection in Organic Synthesis : It is used in deprotection reactions in organic synthesis, demonstrating the compound's versatility in synthesizing various pharmaceutical and biologically active molecules (Li et al., 2006).
Catalysis and Chemical Reactions : The compound is involved in Pd-catalyzed cross-coupling reactions, indicative of its role in catalysis and complex chemical transformations (Qin et al., 2010).
Propriétés
IUPAC Name |
tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFJIAMYWRXMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCC#N)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443542 | |
| Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |
CAS RN |
128173-50-2 | |
| Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

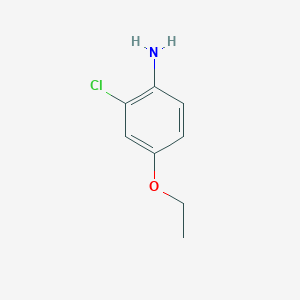
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
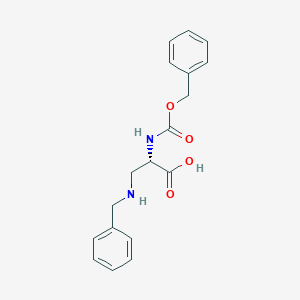
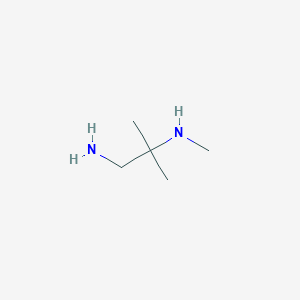
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
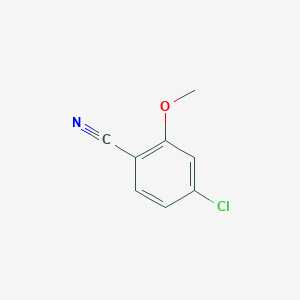
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)
